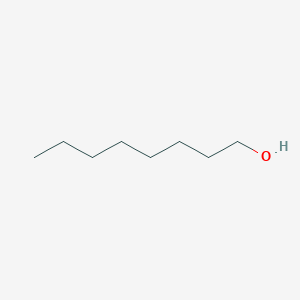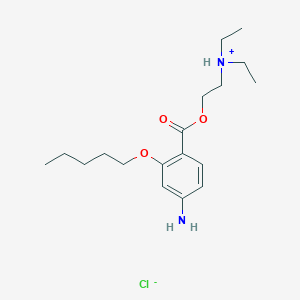
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as procaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1905 by Alfred Einhorn, a German chemist. Since then, it has been widely used in various medical procedures due to its effectiveness and low toxicity.
Mechanism Of Action
Procaine works by blocking the influx of sodium ions into the nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where the drug is applied.
Biochemical And Physiological Effects
Procaine has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
Procaine is a widely used local anesthetic due to its low toxicity and effectiveness. However, it has a short duration of action and may cause allergic reactions in some individuals.
Future Directions
1. Development of new local anesthetics with longer duration of action and fewer side effects.
2. Investigation of the potential therapeutic uses of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases.
3. Study of the mechanisms underlying the antioxidant and anti-inflammatory effects of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
4. Development of new methods for synthesizing 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and other local anesthetics.
5. Investigation of the potential use of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride as a tool for studying the mechanisms of action of other drugs.
Synthesis Methods
Procaine is synthesized by reacting p-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then esterified with pentanol to form 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
Scientific Research Applications
Procaine has been extensively used in scientific research for its ability to block voltage-gated sodium channels, resulting in local anesthesia. It has also been used as a tool to study the mechanisms of action of other local anesthetics.
properties
CAS RN |
100311-09-9 |
|---|---|
Product Name |
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
InChI Key |
LQXYIGKYIURAAX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
synonyms |
2-(4-amino-2-pentoxy-benzoyl)oxyethyl-diethyl-azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



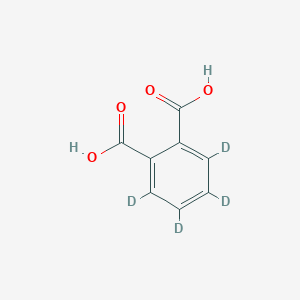
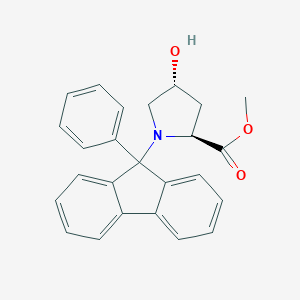

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
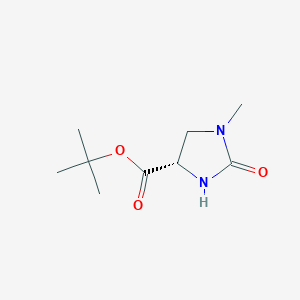

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

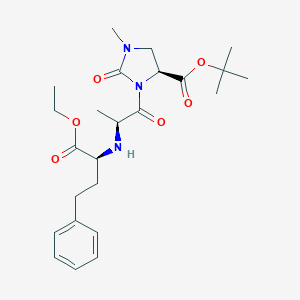


![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
